
(S)-2-Amino-3-(5-benzyl-1H-imidazol-4-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(5-benzyl-1H-imidazol-4-YL)propanoic acid is a chiral amino acid derivative with a unique imidazole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(5-benzyl-1H-imidazol-4-YL)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-histidine and benzyl bromide.
Protection of Functional Groups: Protecting groups may be used to prevent unwanted reactions at specific sites.
Formation of the Imidazole Ring: The imidazole ring is formed through cyclization reactions.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.
Deprotection and Purification: The final compound is obtained by removing protecting groups and purifying the product through techniques such as chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-(5-benzyl-1H-imidazol-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can modify the benzyl group or the imidazole ring.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazolone derivatives, while substitution reactions can produce various amides and esters.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-(5-benzyl-1H-imidazol-4-YL)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involving imidazole rings.
Biochemistry: This compound can serve as a probe to study enzyme mechanisms and protein-ligand interactions.
Materials Science: It may be used in the design of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(5-benzyl-1H-imidazol-4-YL)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the activity of the target molecules. The benzyl group may enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but lacking the benzyl group.
Benzylhistidine: A derivative of histidine with a benzyl group, similar to (S)-2-Amino-3-(5-benzyl-1H-imidazol-4-YL)propanoic acid.
Imidazole-4-acetic acid: Another imidazole-containing compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both the chiral amino acid backbone and the benzyl-substituted imidazole ring. This combination of features can confer specific binding properties and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H15N3O2 |
|---|---|
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(5-benzyl-1H-imidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C13H15N3O2/c14-10(13(17)18)7-12-11(15-8-16-12)6-9-4-2-1-3-5-9/h1-5,8,10H,6-7,14H2,(H,15,16)(H,17,18)/t10-/m0/s1 |
Clave InChI |
ZKGIOSCYOWQDGO-JTQLQIEISA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC2=C(N=CN2)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(N=CN2)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridine-2-acetic acid, 4-bromo-, 1,1-dimethylethyl este](/img/structure/B14038693.png)
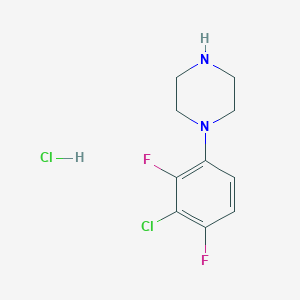
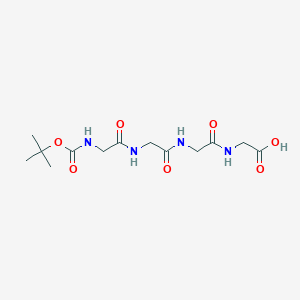
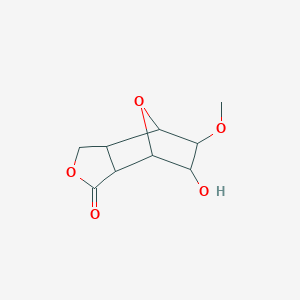
![3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B14038719.png)
![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline](/img/structure/B14038726.png)
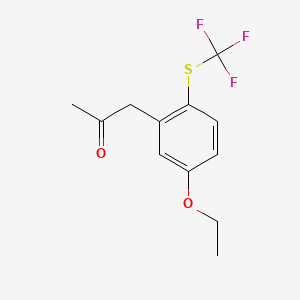
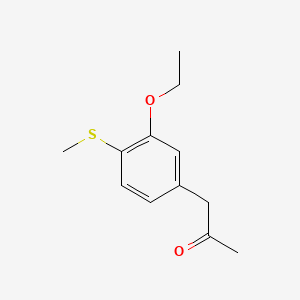
![(S)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14038765.png)



![(1R,3Z,5S)-3-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-4-methylidenecyclohexan-1-ol](/img/structure/B14038792.png)
